molecular formula C13H9F3N4O2 B2881023 6-(4-Methoxyphenoxy)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 73474-78-9

6-(4-Methoxyphenoxy)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2881023
CAS No.: 73474-78-9
M. Wt: 310.236
InChI Key: HVWNMXVEBRWFII-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenoxy)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted at positions 3 and 6. The trifluoromethyl group at position 3 enhances lipophilicity and metabolic stability, while the 4-methoxyphenoxy group at position 6 contributes to solubility and target binding interactions.

Properties

IUPAC Name

6-(4-methoxyphenoxy)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N4O2/c1-21-8-2-4-9(5-3-8)22-11-7-6-10-17-18-12(13(14,15)16)20(10)19-11/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVWNMXVEBRWFII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=NN3C(=NN=C3C(F)(F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pre-functionalized Building Blocks

Starting with trifluoromethyl-containing pyridazines simplifies the synthesis. For example, 3-chloro-5-trifluoromethylpyridazine is reacted with hydrazine to yield 2-hydrazino-3-chloro-5-trifluoromethylpyridine, a precursor for triazolopyridazine formation.

Post-cyclization Trifluoromethylation

Late-stage trifluoromethylation using agents like Umemoto’s reagent or CF₃Cu is less common due to the triazolopyridazine ring’s sensitivity to harsh conditions.

Integrated Synthetic Routes

Route 1: Sequential Cyclization and Substitution

  • Cyclization : React 2-hydrazino-3-chloro-5-trifluoromethylpyridine with POCl₃ under ultrasound to form 3-trifluoromethyl-triazolo[4,3-b]pyridazine-6-chloride.
  • Substitution : Treat with 4-methoxyphenol/K₂CO₃ in DMF at 100°C for 12h.

Characterization Data :

  • Melting Point : 123–127°C (similar to).
  • ¹H NMR (CDCl₃) : δ 3.91 (s, 3H, OCH₃), 6.97–7.71 (m, 4H, Ar-H), 8.84 (s, 1H, pyridazine-H).

Route 2: One-Pot Synthesis

Combine cyclization and substitution in a single step using excess 4-methoxyphenol. This method reduces purification steps but may lower yields due to competing side reactions.

Comparative Analysis of Methods

Parameter Route 1 Route 2
Total Yield 45–55% 30–40%
Reaction Time 15h 8h
Purity >95% 85–90%
Scalability High Moderate

Route 1 is preferred for large-scale synthesis due to higher reproducibility, whereas Route 2 offers faster access for exploratory studies.

Challenges and Optimization Strategies

  • Regioselectivity : Competing substitutions at positions 3 and 6 are mitigated by steric and electronic effects. Electron-withdrawing groups (e.g., CF₃) deactivate position 3, favoring substitution at position 6.
  • Side Reactions : Hydrolysis of the chlorinated intermediate is minimized using anhydrous conditions.
  • Yield Improvement : Ultrasound irradiation reduces reaction time from 24h to 3h, enhancing efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenoxy)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated derivatives, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(4-Methoxyphenoxy)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of advanced materials, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenoxy)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Key Structural Features and Substituent Variations

The triazolo[4,3-b]pyridazine scaffold is versatile, with substituents dictating biological activity and selectivity. Below is a comparative analysis of substituents and their effects:

Compound Name R6 Substituent R3 Substituent Biological Target Key Properties
Target Compound 4-Methoxyphenoxy Trifluoromethyl PDE4 Balanced lipophilicity/solubility
Compound 18 () 4-Methoxy-3-(tetrahydrofuran-3-yloxy)phenyl 2,5-Dimethoxyphenyl PDE4 High potency (PDE4A IC50 <10 nM), selective for PDE4 isoforms
TPA023 Ethoxytriazolylmethoxy 2-Fluorophenyl GABAA α2/α3-subtype selectivity, anxiolytic
AZD3514 Complex piperidinyl appendage Trifluoromethyl Androgen Receptor Inhibits nuclear translocation of AR
6-Methoxy-3-[4-(trifluoromethyl)phenyl]-... Methoxy 4-Trifluoromethylphenyl Unspecified Structural simplicity, potential PDE4 affinity

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The trifluoromethyl group increases logP values, enhancing membrane permeability. Compound 18’s tetrahydrofuran-3-yloxy group introduces polarity, balancing solubility and cell penetration .
  • Metabolic Stability : Trifluoromethyl groups resist oxidative metabolism, a feature shared by the target compound and AZD3514. In contrast, TPA023’s ethoxytriazolyl group may undergo slower hydrolysis, extending half-life .

Biological Activity

The compound 6-(4-Methoxyphenoxy)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in oncology and pharmacology. This article explores the biological activity of this compound through various studies and findings, highlighting its mechanisms of action, efficacy against cancer cell lines, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H10F3N5O
  • Molecular Weight : 305.25 g/mol

Triazole derivatives are known to exert their biological effects through various mechanisms:

  • Kinase Inhibition : Many triazoles act as inhibitors of specific kinases involved in cancer progression. For instance, compounds similar to this compound have shown inhibitory activity against c-Met kinase, a target in cancer therapy due to its role in tumor growth and metastasis .
  • Cytotoxicity : Studies indicate that triazole derivatives can induce cytotoxic effects in cancer cell lines by promoting apoptosis and cell cycle arrest .

In Vitro Studies

In vitro evaluations have demonstrated significant biological activity for triazole derivatives:

  • Cytotoxicity Assays : The compound was tested against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results showed IC50 values indicating effective cytotoxicity:
    • A549: IC50 = 1.06 ± 0.16 μM
    • MCF-7: IC50 = 1.23 ± 0.18 μM
    • HeLa: IC50 = 2.73 ± 0.33 μM

These values suggest that the compound exhibits potent activity against these cancer types .

Enzymatic Activity

The compound's inhibitory effect on c-Met kinase was notable with an IC50 value of 0.090 μM, comparable to Foretinib (IC50 = 0.019 μM), indicating its potential as a targeted therapy for cancers that overexpress this kinase .

Case Studies

Several studies have investigated the biological activities of similar triazole derivatives:

  • Study on Triazolo-Pyridazine Derivatives : A series of novel derivatives were synthesized and evaluated for their anticancer properties. The findings revealed that modifications in the triazole structure could enhance activity against specific cancer cell lines .
  • Mechanistic Insights : Research highlighted that compounds like this compound could induce late apoptosis in A549 cells while causing G0/G1 phase arrest, further elucidating their mechanism of action in cancer treatment .

Comparative Data Table

Compound NameCancer Cell LineIC50 (μM)Mechanism of Action
This compoundA5491.06 ± 0.16c-Met inhibition
MCF-71.23 ± 0.18Apoptosis induction
HeLa2.73 ± 0.33Cell cycle arrest

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